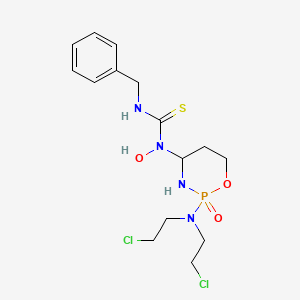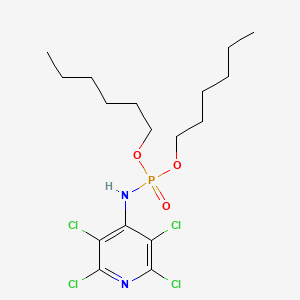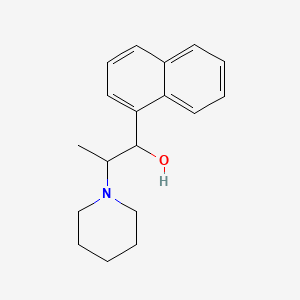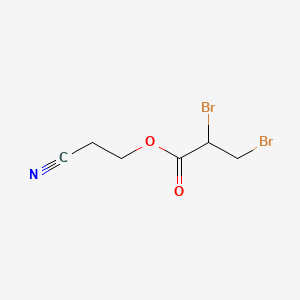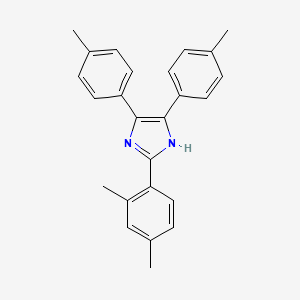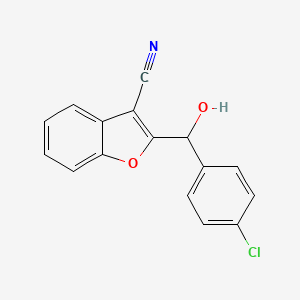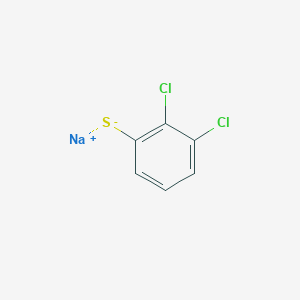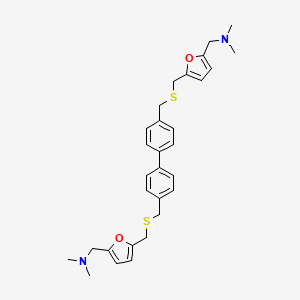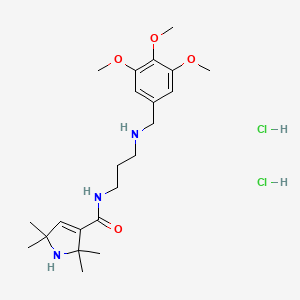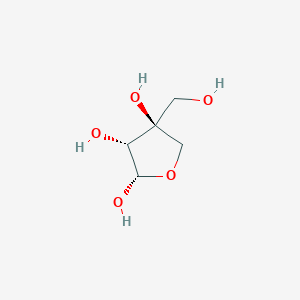
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a naphthalene and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Naphthalene Group: This step involves the Friedel-Crafts alkylation of the morpholine ring with a naphthalene derivative.
Addition of the Benzyl Group: The final step is the benzylation of the morpholine ring using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzyl groups.
Reduction: Reduced forms of the naphthalene and benzyl groups.
Substitution: Substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)piperidine
- 2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)pyrrolidine
Uniqueness
2-Methyl-2-(1-naphthalenyl)-4-(phenylmethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
109461-24-7 |
|---|---|
Fórmula molecular |
C22H23NO |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-benzyl-2-methyl-2-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C22H23NO/c1-22(21-13-7-11-19-10-5-6-12-20(19)21)17-23(14-15-24-22)16-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3 |
Clave InChI |
SRDIHNUMONUMQT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCO1)CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



